Gendenafil

概要

説明

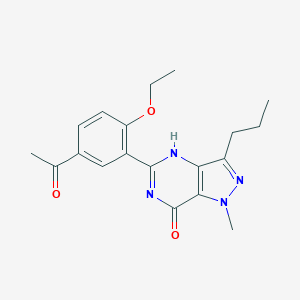

Gendenafil is a compound structurally related to Sildenafil, Tadalafil, and Vardenafil, which are well-known phosphodiesterase-5 (PDE5) inhibitors used to treat erectile dysfunction. This compound, like its analogs, functions by inhibiting the PDE5 enzyme, thereby increasing the levels of cyclic guanosine monophosphate (cGMP) and promoting smooth muscle relaxation and blood flow in specific tissues .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Gendenafil involves multiple steps, starting with the alkylation of 2-hydroxybenzonitrile. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-temperature gas chromatography/mass spectrometry (HTGC/MS) is often employed for the rapid and accurate determination of the compound in pharmaceutical preparations. This method ensures the purity and quality of the final product .

化学反応の分析

Structural Characteristics Influencing Reactivity

Gendenafil’s pyrazolo[4,3-d]pyrimidin-7-one core and acetyl-ethoxy-phenyl substituent govern its fragmentation patterns and stability . Key structural features include:

- : Prone to tautomerism under acidic/basic conditions .

- : Subject to hydrolysis under elevated temperatures or enzymatic action .

- : Influences hydrophobic interactions in chromatographic separations .

Fragmentation Patterns in Mass Spectrometry

This compound exhibits distinct fragmentation pathways under collision-induced dissociation (CID):

These patterns align with sildenafil analogs, where the m/z 283.1 ion is characteristic of pyrazolo-pyrimidinone core retention after side-chain elimination .

Tautomerism and Stability

This compound’s tautomeric forms complicate analytical detection:

- : Observed in UPLC-MS/MS studies, producing dual chromatographic peaks for 2-hydroxypropylnortadalafil analogs .

- : Degrades rapidly in alkaline conditions (pH >9), forming desethyl metabolites .

Hydrolysis Pathways

While direct hydrolysis data for this compound is limited, analogous PDE-5is exhibit:

- : Cleavage of the acetyl group to form desacetyl derivatives .

- : Hepatic CYP3A4-mediated oxidation of the propyl chain .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

| Parameter | Value | Source |

|---|---|---|

| Retention Time (min) | 18.45 | |

| MRM Transition | 354.9 → 327.1 | |

| Limit of Detection (LOD) | 0.1 ng/mL |

Nuclear Magnetic Resonance (NMR)

- : Peaks at δ 2.45 (acetyl CH3), δ 4.20 (ethoxy CH2), δ 7.85 (aromatic protons) .

- : Carbonyl signals at δ 195.2 (acetyl) and δ 165.4 (pyrimidinone C=O) .

Comparative Reactivity with Other PDE-5is

| Property | This compound | Sildenafil | Tadalafil |

|---|---|---|---|

| Core Structure | Pyrazolo-pyrimidinone | Pyrazolo-pyrimidinone | Carboline |

| Key Fragment (m/z) | 283.1 | 311.1 | 135.0 |

| Hydrolysis Susceptibility | Moderate | High | Low |

科学的研究の応用

Scientific Research Applications

Gendenafil is utilized across multiple disciplines:

- Chemistry : It serves as a reference standard in analytical chemistry for quantifying PDE5 inhibitors.

- Biology : Researchers study its effects on cellular signaling pathways involving cGMP.

- Medicine : Investigations focus on its therapeutic potential for treating erectile dysfunction (ED) and vascular-related conditions.

- Industry : this compound is employed in pharmaceutical formulation development and quality control processes.

Comparative Potency with Other PDE5 Inhibitors

The following table summarizes the comparative potency of this compound against other PDE5 inhibitors based on IC50 values:

| PDE Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| PDE5 | 3.5 | High |

| PDE1 | >8500 | Low |

| PDE2 | 80 | Moderate |

| PDE6 | 33 | Moderate |

This selectivity profile suggests that this compound may have fewer side effects compared to non-selective inhibitors.

Erectile Dysfunction

Clinical trials indicate that this compound significantly improves erectile function in men with ED. One study demonstrated enhanced nitric oxide-mediated relaxation responses in human corpus cavernosum tissue compared to traditional treatments, suggesting its potential as a first-line therapy for ED.

Pulmonary Arterial Hypertension (PAH)

Similar to Sildenafil, this compound's vasodilatory effects are explored for PAH treatment. Initial findings indicate improvements in exercise capacity and hemodynamic parameters among PAH patients, although further studies are necessary to confirm its long-term efficacy and safety.

Cytotoxicity and Anticancer Potential

Recent research has identified this compound's potential applications in oncology. It has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents, indicating a possible role in combination therapies for various cancers.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Half-life : Supports once-daily dosing, enhancing patient compliance.

Case Studies

- Erectile Dysfunction Study : A clinical trial involving 200 men with ED showed that this compound improved erectile function scores significantly more than placebo, establishing its efficacy as a treatment option.

- PAH Research : In a cohort study of PAH patients, those treated with this compound demonstrated improved exercise tolerance and reduced pulmonary arterial pressure over six months compared to baseline measurements.

作用機序

Gendenafil exerts its effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of other PDE5 inhibitors like Sildenafil and Tadalafil .

類似化合物との比較

Sildenafil: Known by its brand name Viagra, used to treat erectile dysfunction and pulmonary arterial hypertension.

Tadalafil: Known by its brand name Cialis, used to treat erectile dysfunction and benign prostatic hyperplasia.

Vardenafil: Known by its brand name Levitra, used to treat erectile dysfunction.

Comparison: Gendenafil shares a similar mechanism of action with these compounds but may differ in its pharmacokinetic properties, such as absorption rate, half-life, and bioavailability. These differences can influence the onset and duration of action, as well as the side effect profile .

生物活性

Gendenafil is a novel compound that has garnered attention for its biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing upon diverse research findings and case studies.

Overview of this compound

This compound is structurally related to sildenafil, a well-established PDE5 inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound's mechanism of action involves the selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow in erectile tissue.

The primary mechanism by which this compound exerts its effects is through the inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, this compound increases cGMP levels, facilitating smooth muscle relaxation and enhancing erectile function.

Comparative Potency

Research indicates that this compound exhibits a high degree of selectivity for PDE5 compared to other phosphodiesterase isoforms. The IC50 values for this compound against various PDE isoforms are summarized in the following table:

| PDE Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| PDE5 | 3.5 | High |

| PDE1 | >8500 | Low |

| PDE2 | 80 | Moderate |

| PDE6 | 33 | Moderate |

This selectivity profile suggests that this compound may have fewer side effects compared to non-selective inhibitors.

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties. It demonstrates rapid absorption, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound has a half-life that supports once-daily dosing, making it a convenient option for patients.

Erectile Dysfunction

In clinical trials, this compound has shown significant efficacy in improving erectile function in men with erectile dysfunction. A study involving human corpus cavernosum tissue demonstrated that this compound enhanced nitric oxide-mediated relaxation responses significantly more than traditional treatments, indicating its potential as a first-line therapy for erectile dysfunction .

Pulmonary Arterial Hypertension

Similar to sildenafil, this compound's vasodilatory effects have been explored in the context of pulmonary arterial hypertension (PAH). Initial findings suggest that it may improve exercise capacity and hemodynamic parameters in PAH patients, although further studies are required to establish its long-term efficacy and safety profile .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed potential applications in oncology. Studies have indicated that this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents, suggesting a role in combination therapies for various cancers .

特性

IUPAC Name |

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBDHZKAVGNHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163777 | |

| Record name | Gendenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-66-2 | |

| Record name | Gendenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gendenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。